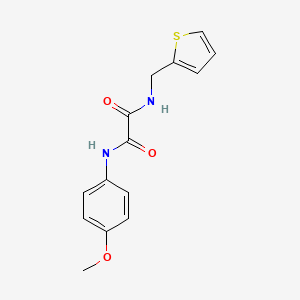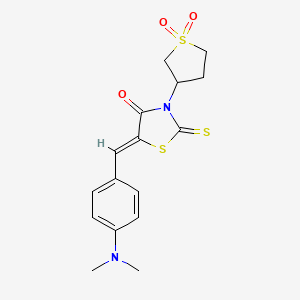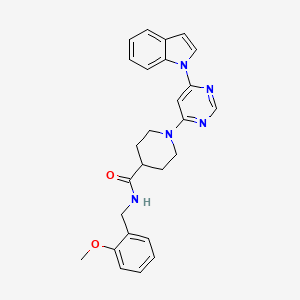
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole and pyrimidine rings, followed by their coupling with the piperidine and benzyl groups. Reaction conditions may vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrimidine rings, using reagents like halogens or alkylating agents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide: The presence of a methyl group instead of a methoxy group can also lead to variations in reactivity and activity.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial contexts.
Propriétés
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-23-9-5-3-7-21(23)17-27-26(32)20-10-13-30(14-11-20)24-16-25(29-18-28-24)31-15-12-19-6-2-4-8-22(19)31/h2-9,12,15-16,18,20H,10-11,13-14,17H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPOYCKLWLHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
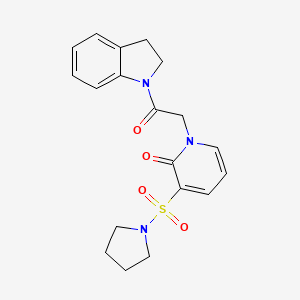
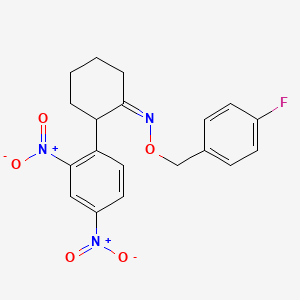
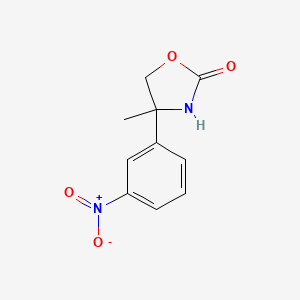
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclobutyl-](/img/structure/B2394911.png)
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2394912.png)
![4-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2394914.png)
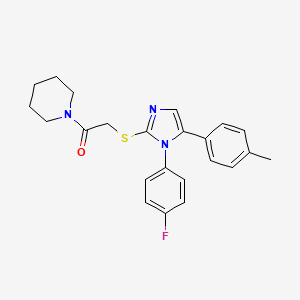
![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)
